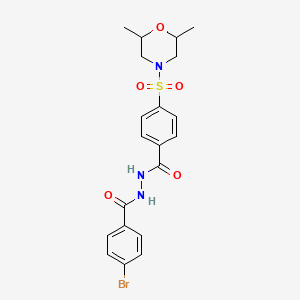
Ácido 5-nitro-2-(1H-1,2,4-triazol-5-iltio)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid is a compound that features a nitro group, a triazole ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of the nitro group and the triazole ring imparts unique chemical properties to the compound, making it a subject of scientific research.
Aplicaciones Científicas De Investigación
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial or anticancer agents.
Industry: Used in the development of materials with specific properties, such as explosives or propellants, due to the presence of the nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid typically involves the nitration of a precursor compound followed by the introduction of the triazole ring. One common method involves the nitration of 2-mercaptobenzoic acid using concentrated nitric acid to introduce the nitro group. This is followed by the reaction with 1H-1,2,4-triazole-5-thiol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring and the benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid.
Substitution: Formation of substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-nitro-1,2,4-triazol-3-one: Another compound with a nitro group and a triazole ring, used as an energetic material.
3-nitro-1,2,4-triazol-5-one: Similar structure but different position of the nitro group, also used in energetic materials.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a triazole ring and is used in various applications including materials science.
Uniqueness
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid is unique due to the combination of the nitro group, triazole ring, and benzoic acid moiety
Propiedades
IUPAC Name |
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4S/c14-8(15)6-3-5(13(16)17)1-2-7(6)18-9-10-4-11-12-9/h1-4H,(H,14,15)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODAIZBVSEAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-FLUORO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B2577666.png)


![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2577672.png)

![2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)

amine](/img/structure/B2577680.png)

![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2577685.png)
![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)

